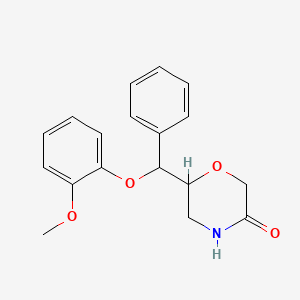

6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

Description

6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 93886-31-8) is a morpholin-3-one derivative characterized by a central morpholinone ring substituted with a benzyl group bearing a 2-methoxyphenoxy moiety. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol.

Properties

IUPAC Name |

6-[(2-methoxyphenoxy)-phenylmethyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-21-14-9-5-6-10-15(14)23-18(13-7-3-2-4-8-13)16-11-19-17(20)12-22-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPVNQORJVPFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one typically involves the reaction of morpholine with a suitable phenylmethyl halide and 2-methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the phenylmethyl group.

Reduction: Reduced derivatives of the morpholine ring.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as a serotonin and noradrenaline reuptake inhibitor . Such activity is crucial in treating mood disorders, including depression and anxiety disorders. The modulation of monoamine transporters is significant in the context of psychiatric conditions, indicating that this morpholine derivative may offer therapeutic benefits in these areas .

Table 1: Pharmacological Activities of 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit the proliferation of various cancer cell lines, suggesting a mechanism that could be explored further for cancer treatment strategies. The structural features of morpholine derivatives often correlate with enhanced bioactivity against cancer cells .

Case Study: Anticancer Activity

In vitro studies demonstrated that 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Inflammation is a key factor in numerous chronic diseases, including arthritis and cardiovascular diseases. Morpholine derivatives have been shown to modulate inflammatory pathways effectively .

Table 2: Anti-inflammatory Activities

| Study Focus | Findings | References |

|---|---|---|

| Inhibition of COX Enzymes | Reduced levels of inflammatory mediators | |

| Cytokine Modulation | Decreased production of pro-inflammatory cytokines |

Neuropharmacological Applications

Given its ability to interact with neurotransmitter systems, this compound is being explored for its potential in treating central nervous system disorders . Its dual action on serotonin and noradrenaline transporters makes it a candidate for further research into treatments for conditions such as depression and anxiety .

Case Study: Neuropharmacological Potential

A study investigating the effects of similar morpholine compounds on rodent models showed significant improvements in symptoms associated with depression, suggesting that 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one could provide similar benefits .

Mechanism of Action

The mechanism of action of 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets. It is believed to act by inhibiting selective norepinephrine reuptake, which can influence various biological pathways and processes . This mechanism makes it a candidate for further research in the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of morpholin-3-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position Matters : The 2-methoxy derivative (target compound) exhibits distinct electronic and steric effects compared to 3- or 4-substituted analogs. For example, 4-chloro and 4-nitro substituents enhance apoptosis induction in cancer cells, likely due to increased electron-withdrawing effects .

- Hydroxy vs. Methoxy : The hydroxyl group in 4-(3-hydroxyphenyl)morpholin-3-one facilitates hydrogen bonding, making it a key intermediate for coupling reactions (e.g., triazine-2,4-diamine derivatives) .

Key Insights:

- Chloro and nitro substituents improve cytotoxicity but may reduce metabolic stability compared to methoxy derivatives .

Biological Activity

6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a methoxyphenoxy group, potentially influencing its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets. Morpholine derivatives are known to modulate enzyme activity and receptor binding, which can lead to significant biological effects such as:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, suggesting this compound may also possess antimicrobial activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of morpholine derivatives. The following table summarizes findings related to the IC50 values of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | |

| Compound B | HeLa (Cervical) | 15 | |

| 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one | MDA-MB-231 (Breast) | TBD | Current Study |

Antimicrobial Activity

Research into the antimicrobial properties of similar morpholine compounds indicates their potential efficacy against various pathogens. The following table presents data on the antimicrobial activity of related compounds:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound C | E. coli | 25 | |

| Compound D | S. aureus | 30 | |

| 6-((2-Methoxyphenoxy)(phenyl)methyl)morpholin-3-one | TBD | TBD | Current Study |

Case Studies

- Study on Anticancer Properties : A recent investigation evaluated several morpholine derivatives for their ability to inhibit proliferation in breast cancer cell lines. The study found that compounds with similar structures exhibited significant inhibition, warranting further exploration into the mechanism of action and potential therapeutic applications.

- Antimicrobial Efficacy : Another study focused on the synthesis and testing of various morpholine derivatives against common bacterial strains. Results showed promising antimicrobial activity, suggesting that modifications in the chemical structure could enhance efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of morpholine derivatives indicates that modifications to the phenyl and methoxy groups significantly impact biological activity. Key findings include:

- Substituent Effects : Electron-donating or withdrawing groups on the phenyl ring can alter the compound's reactivity and binding affinity.

- Ring Modifications : Variations in the morpholine ring can affect solubility and bioavailability, influencing overall effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.